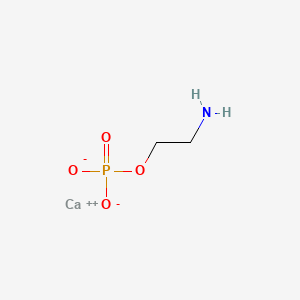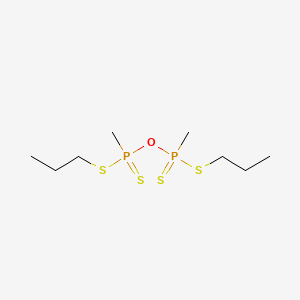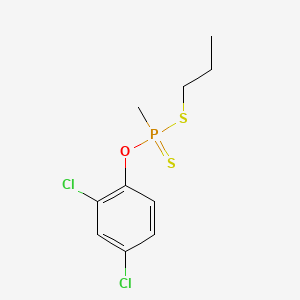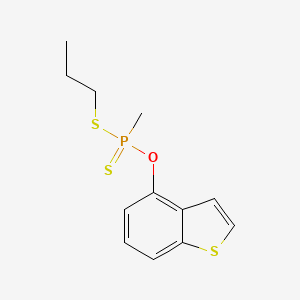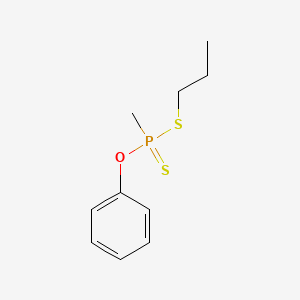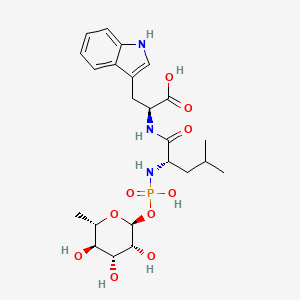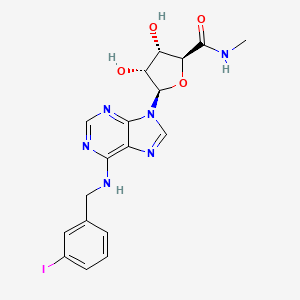
Piclidenoson
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le Piclidenoson a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Le this compound est utilisé comme composé modèle pour étudier les interactions des agonistes du récepteur A3 de l'adénosine avec leurs cibles.
Biologie : Il est utilisé pour étudier le rôle des récepteurs A3 de l'adénosine dans divers processus biologiques, notamment l'inflammation et la réponse immunitaire.
Médecine : Le this compound est en cours de développement comme agent thérapeutique pour les troubles auto-immunitaires inflammatoires tels que la polyarthrite rhumatoïde, le psoriasis et la maladie de Crohn. .
Industrie : Le this compound est exploré pour son utilisation potentielle dans l'industrie pharmaceutique comme nouveau médicament anti-inflammatoire
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur A3 de l'adénosine, qui est fortement exprimé dans les cellules inflammatoires. La liaison du this compound au récepteur A3 de l'adénosine conduit à la modulation de protéines de signalisation clés, telles que la phosphoinositide 3-kinase, la protéine kinase A, la protéine kinase B, l'inhibiteur de la kinase du facteur nucléaire kappa-B et le facteur nucléaire kappa-B. Cela se traduit par la dérégulation de la voie Wnt/β-caténine et l'inhibition de la production de cytokines inflammatoires, notamment l'interleukine 17 et l'interleukine 23 .
Mécanisme D'action
Target of Action
Piclidenoson, also known as CF101, is an anti-inflammatory drug that primarily targets the adenosine A3 receptors (A3AR) . These receptors are highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells . They play a significant role in the inflammatory process .
Mode of Action
This compound acts as an agonist to the A3AR . Upon binding to its agonist, A3AR can trigger both G protein-dependent and independent signaling pathways . This interaction with its targets leads to the deregulation of the NF-kappaB signaling pathway in inflammatory cells, initiating immunomodulatory effects .
Biochemical Pathways
The activation of A3AR by this compound leads to the deregulation of key signaling proteins, such as PI3K, PKA, PKB/Akt, IKK, and NF-kB . This results in the deregulation of the Wnt/β-catenin pathway and the NF-κB signaling pathway . These pathways are crucial in the regulation of inflammatory responses and cell proliferation .
Result of Action
The activation of A3AR by this compound and the subsequent deregulation of biochemical pathways lead to significant molecular and cellular effects. These include the inhibition of inflammatory cytokine production and the induction of apoptosis in cancer and inflammatory cells . This results in an anti-inflammatory effect, which has been observed in clinical trials for conditions such as rheumatoid arthritis .
Action Environment
It is worth noting that the expression level of a3ar in patients has been found to correlate with the response to the drug This suggests that individual biological factors may influence the drug’s efficacy
Analyse Biochimique
Biochemical Properties
Piclidenoson plays a significant role in biochemical reactions by interacting with the adenosine A3 receptor (A3AR). This receptor is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells . This compound binds to A3AR, leading to the modulation of key signaling proteins such as PI3K, PKA, PKB/Akt, IKK, and NF-kappaB . These interactions result in the deregulation of the Wnt/β-catenin pathway and inhibition of inflammatory cytokine production . The compound’s ability to target A3AR makes it a potent anti-inflammatory agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It induces apoptosis in cancer and inflammatory cells by deregulating the Wnt and NF-kappaB signaling pathways . In cancer cells, this compound inhibits cell proliferation and induces apoptosis via the mitochondrial signaling pathway . It also reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-12, interferon-gamma, interleukin-17, and interleukin-23 . These effects highlight this compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the adenosine A3 receptor, which is coupled to Gi protein . Upon activation, this compound modulates key signaling proteins, leading to the inhibition of the NF-kappaB signaling pathway . This results in the downregulation of pro-inflammatory cytokines and the induction of apoptosis in inflammatory and cancer cells . Additionally, this compound influences the Wnt/β-catenin pathway, further contributing to its anti-inflammatory and anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound is stable and maintains its efficacy in reducing inflammation and inducing apoptosis in cancer cells . Long-term studies in psoriasis patients demonstrated significant improvements in skin lesions with continued use of this compound . These findings suggest that this compound has a sustained impact on cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis . Higher doses of this compound resulted in more pronounced anti-inflammatory and anti-cancer effects
Metabolic Pathways
This compound is involved in metabolic pathways that regulate inflammation and cell proliferation. By binding to the adenosine A3 receptor, this compound modulates the NF-kappaB signaling pathway, leading to the inhibition of pro-inflammatory cytokines . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-cancer properties . The compound’s ability to influence these pathways underscores its potential as a therapeutic agent.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the adenosine A3 receptor . The receptor’s high expression in inflammatory and cancer cells facilitates the targeted delivery of this compound to these pathological sites . This selective distribution enhances the compound’s efficacy in modulating inflammation and inducing apoptosis in affected cells .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the adenosine A3 receptor . Upon binding, this compound is directed to specific cellular compartments where it exerts its effects on signaling pathways and gene expression . This targeted localization is crucial for the compound’s activity and function in modulating cellular processes and inducing apoptosis in cancer and inflammatory cells .
Méthodes De Préparation
Le Piclidenoson est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique les étapes clés suivantes :
Formation du noyau purine : Le noyau purine est synthétisé en faisant réagir des matières premières appropriées dans des conditions contrôlées.
Introduction du groupe 3-iodobenzyl : Le groupe 3-iodobenzyl est introduit dans le noyau purine par une réaction de substitution nucléophile.
Formation de la partie ribofuranuronamide : La partie ribofuranuronamide est formée en faisant réagir l'intermédiaire avec des dérivés de ribose.
Couplage final et purification : Le produit final est obtenu en couplant les composés intermédiaires et en purifiant le this compound résultant.
Analyse Des Réactions Chimiques
Le Piclidenoson subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du noyau purine.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe 3-iodobenzyl.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier pendant le processus de synthèse.
Hydrolyse : Des réactions d'hydrolyse peuvent se produire en milieu acide ou basique, conduisant à la dégradation de la partie ribofuranuronamide
Les réactifs et conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles : Azoture de sodium, cyanure de potassium.
Conditions acides ou basiques : Acide chlorhydrique, hydroxyde de sodium.
Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et sous-produits, en fonction des conditions de réaction spécifiques .
Comparaison Avec Des Composés Similaires
Le Piclidenoson est unique parmi les agonistes du récepteur A3 de l'adénosine en raison de sa forte sélectivité et de son profil de sécurité. Des composés similaires comprennent :
Namodenoson : Un autre agoniste du récepteur A3 de l'adénosine avec une forte affinité et une forte sélectivité.
Le this compound se distingue par son excellent profil de sécurité et son potentiel à traiter une large gamme de troubles auto-immunitaires inflammatoires .
Propriétés
IUPAC Name |
(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXGQILHAUCCV-MOROJQBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165158 | |
| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CF 101 is an A(3)AR agonist. A(3)AR is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells, reflecting its role in the remote inflammatory process. In normal tissues, there is low adenoside A3 receptor expression. A(3)AR activation with a specific agonist deregulates the NF-kappaB signaling pathway in inflammatory cells and initiates immunomodulatory effects. | |
| Record name | Piclidenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152918-18-8 | |
| Record name | IB-MECA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152918-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piclidenoson [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piclidenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Deoxy-1-[6-[((3-Iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide; N6-(3-Iodobenzyl)adenosine-5�-N-methyluronamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLIDENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30679UMI0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Piclidenoson and its downstream effects in the context of psoriasis?
A1: this compound is a selective agonist of the A3 adenosine receptor (A3AR). [, ] This receptor is overexpressed in inflammatory cells, including those found in the skin and peripheral blood mononuclear cells (PBMCs) of psoriasis patients. [, ] By activating A3AR, this compound downregulates the NF-κB signaling pathway, a key player in inflammatory responses. [] This downregulation leads to a decrease in the production of pro-inflammatory cytokines interleukin-17 (IL-17) and interleukin-23 (IL-23), which are central drivers of psoriasis pathogenesis. [, ]
Q2: What is the clinical significance of the A3 adenosine receptor (A3AR) being overexpressed in psoriasis patients?
A2: The overexpression of A3AR in both skin lesions and PBMCs of psoriasis patients suggests it could be a promising therapeutic target. [] this compound, by selectively activating A3AR, takes advantage of this overexpression to specifically inhibit inflammation in the relevant cells and tissues, potentially leading to improved efficacy and a favorable safety profile compared to less targeted therapies. [, ]
Q3: What clinical evidence supports the efficacy of this compound in treating plaque psoriasis?
A3: The randomized, double-blind, placebo-controlled COMFORT-1 Phase 3 clinical trial investigated the efficacy and safety of this compound in patients with moderate-to-severe plaque psoriasis. [] Results showed that this compound 3 mg twice daily met the primary endpoint, demonstrating a statistically significant improvement in Psoriasis Area and Severity Index (PASI-75) at Week 16 compared to placebo (9.7% vs. 2.6%, p=0.037). [] Importantly, this compound exhibited a linear increase in PASI responses throughout the study period, suggesting continued improvement with prolonged treatment. []
Q4: What is known about the safety and tolerability profile of this compound?
A5: Across clinical trials, this compound has demonstrated an excellent safety and tolerability profile. [, ] In the COMFORT-1 trial, this compound was found to be superior to Apremilast in terms of tolerability. [] This favorable safety profile, combined with its promising efficacy, makes this compound a potentially attractive treatment option for patients with moderate-to-severe plaque psoriasis. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


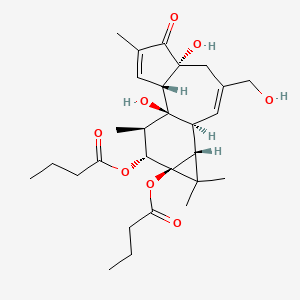
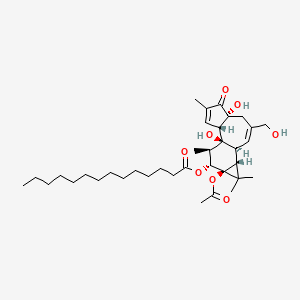
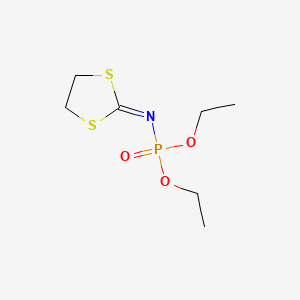
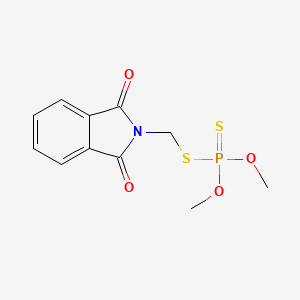

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)
